molecular formula C17H17N3O5S B6476957 3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2640979-67-3

3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6476957
CAS No.: 2640979-67-3
M. Wt: 375.4 g/mol
InChI Key: WBSTZSQHFATVAX-UHFFFAOYSA-N
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Description

3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic organic compound that has garnered attention in various scientific fields

Preparation Methods

The preparation of 3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one involves several synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. These conditions often involve the use of reagents like sulfuryl chloride for sulfonation and sodium methoxide for methoxylation. Industrial production typically scales up these reactions in batch processes with precise control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, prominently including:

  • Oxidation: : In the presence of oxidizing agents like potassium permanganate, the compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions using reagents like sodium borohydride can reduce any ketone or aldehyde groups in the structure.

  • Substitution: : It can undergo nucleophilic substitution reactions where the azetidinyl and pyridyl groups can be modified using appropriate nucleophiles.

These reactions are typically conducted under controlled temperatures and with specific solvents to yield the desired products, which are further analyzed for their properties.

Scientific Research Applications

The compound finds applications across a range of scientific disciplines:

  • Chemistry: : It is used in the synthesis of more complex organic molecules, acting as a building block due to its functional groups.

  • Biology: : It is utilized in studying enzyme inhibitors, particularly those targeting specific pathways within cells.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

  • Industry: : Used in the development of specialized materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one involves interacting with molecular targets such as enzymes and receptors. It binds to these targets, inhibiting their function or altering their activity, leading to downstream effects in biological systems. The exact pathways involved can vary based on the specific application or research focus.

Comparison with Similar Compounds

Compared to other sulfonyl and benzoxazol compounds, this particular compound is unique due to its azetidinyl and pyridyl moieties. Similar compounds include:

  • 2,3-dihydro-1,3-benzoxazol-2-one: : A simpler structure without the azetidinyl group.

  • Sulfonamide derivatives: : These share the sulfonyl group but differ in other functional groups.

  • Azetidine derivatives: : Compounds containing the azetidine ring but lacking the specific substitutions found in 3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one.

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Properties

IUPAC Name

3-methyl-5-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-11-7-12(5-6-18-11)24-13-9-20(10-13)26(22,23)14-3-4-16-15(8-14)19(2)17(21)25-16/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSTZSQHFATVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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